molecular formula C17H19N3O2S B2772281 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1203024-46-7

1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2772281
CAS No.: 1203024-46-7
M. Wt: 329.42
InChI Key: RLPPFLZIAFYMKI-UHFFFAOYSA-N
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Description

1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a tetrahydroquinoline core, a thiophene ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Propionyl Group: The tetrahydroquinoline core can be acylated using propionyl chloride in the presence of a base such as pyridine.

    Formation of the Urea Linkage: The propionylated tetrahydroquinoline is then reacted with thiophene-2-isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for drug discovery.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials.

Mechanism of Action

The mechanism of action of 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea: Similar structure with an acetyl group instead of a propionyl group.

    1-(1-Butyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea: Similar structure with a butyryl group instead of a propionyl group.

Uniqueness

1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is unique due to the specific combination of the propionyl group, tetrahydroquinoline core, and thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-16(21)20-9-3-5-12-7-8-13(11-14(12)20)18-17(22)19-15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPPFLZIAFYMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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